molecular formula C15H18BrF2NO2 B14887655 tert-Butyl 6-bromo-7-(difluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-bromo-7-(difluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B14887655
M. Wt: 362.21 g/mol
InChI Key: WVKQASDYNCRVNW-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-7-(difluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-7-(difluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinoline precursor followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-7-(difluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

tert-Butyl 6-bromo-7-(difluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-7-(difluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 6-bromo-7-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
  • 6-chloro-7-(difluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
  • 6-bromo-7-(methyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl 6-bromo-7-(difluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 6-bromo-7-(difluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrF2NO2/c1-15(2,3)21-14(20)19-6-4-5-9-7-11(16)10(13(17)18)8-12(9)19/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKQASDYNCRVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=CC(=C(C=C21)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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